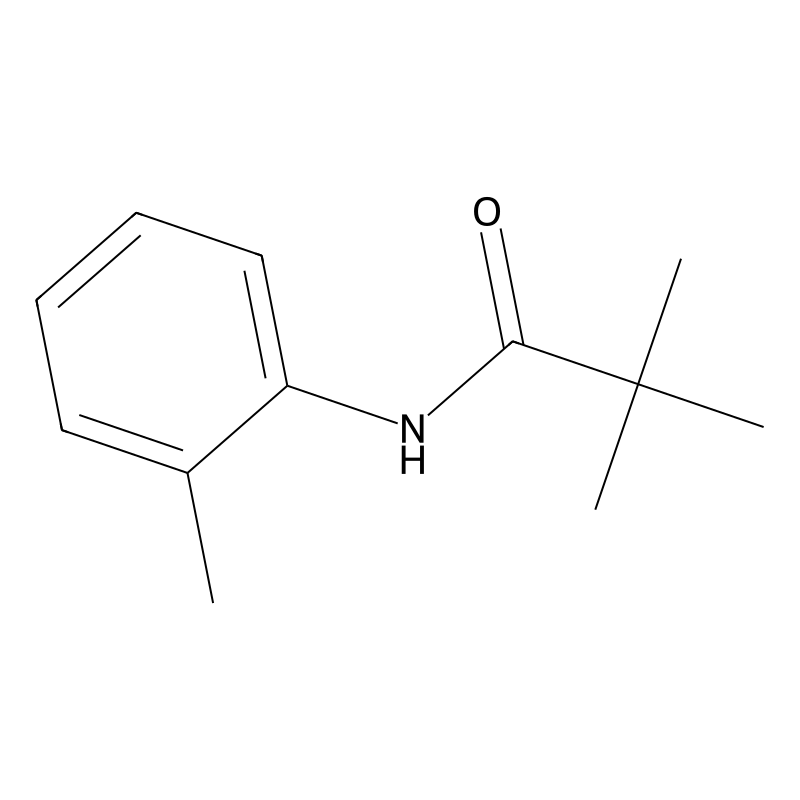

2,2,2'-Trimethylpropionanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application

Methods of Application

It is used to determine the concentration of lithium diisopropylamide mono (tetrahydrofuran) via titration It can also be used to determine the concentrations of alkyllithiums by titration, to the colorimetric endpoint, indicated by the persistence of a yellow color in the solution

Results or Outcomes

The specific results or outcomes of these titration experiments would depend on the exact conditions and substances used in each individual experiment. .

2,2,2'-Trimethylpropionanilide is an organic compound with the molecular formula and a molecular weight of approximately 191.27 g/mol. It belongs to the class of amides and features a pivaloyl group attached to an aniline derivative. The compound is known for its crystalline solid form, typically appearing as a white to off-white powder. Its structure consists of a propanamide backbone with two methyl groups and a phenyl group, which contributes to its chemical properties and potential applications in various fields.

- Substitution Reactions: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Hydrolysis: Under acidic or basic conditions, 2,2,2'-trimethylpropionanilide can hydrolyze to yield pivalic acid and aniline derivatives.

- Reduction: The compound can be reduced to form primary amines or other derivatives depending on the reducing agent used.

The specific conditions and reagents used will dictate the pathway and products formed during these reactions.

The synthesis of 2,2,2'-trimethylpropionanilide typically involves the reaction of pivaloyl chloride with an appropriate aniline derivative under controlled conditions. Common methods include:

- Direct Acylation: Reacting pivaloyl chloride with aniline in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane.

- Use of Protecting Groups: In cases where sensitive functional groups are present in the aniline derivative, protecting groups may be employed during synthesis to prevent unwanted reactions.

2,2,2'-Trimethylpropionanilide has several potential applications:

- Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

- Research Reagent: Utilized in organic synthesis as a standard or reagent for various chemical transformations.

- Material Science: Potential applications in developing specialty polymers or coatings due to its unique structural properties.

Several compounds share structural similarities with 2,2,2'-trimethylpropionanilide. Notable examples include:

- N-Pivaloyl-o-toluidine: An analogue that features a similar pivalamide structure but differs in the aromatic substituent.

- 4'-Chloro-2,2,2'-trimethylpropionanilide: A chlorinated derivative that may exhibit different reactivity and biological properties due to the presence of chlorine.

- Pivaloyl Chloride: A key reagent used in synthesizing various amides and esters; it serves as a precursor for 2,2,2'-trimethylpropionanilide.

Comparison TableCompound Molecular Formula Unique Features 2,2,2'-Trimethylpropionanilide C12H17NO Unique pivalamide structure N-Pivaloyl-o-toluidine C12H17NO Contains o-toluidine substituent 4'-Chloro-2,2,2'-trimethylpropionanilide C12H16ClNO Chlorine substituent modifies properties Pivaloyl Chloride C7H13ClO Key acylating agent for amines

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2'-Trimethylpropionanilide | C12H17NO | Unique pivalamide structure |

| N-Pivaloyl-o-toluidine | C12H17NO | Contains o-toluidine substituent |

| 4'-Chloro-2,2,2'-trimethylpropionanilide | C12H16ClNO | Chlorine substituent modifies properties |

| Pivaloyl Chloride | C7H13ClO | Key acylating agent for amines |

This comparison highlights how 2,2,2'-trimethylpropionanilide's unique structure differentiates it from closely related compounds while emphasizing its potential versatility in chemical applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant